

# (2-Chloro-4-methoxyphenyl)acetonitrile chemical properties

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## Compound of Interest

Compound Name:	(2-Chloro-4-methoxyphenyl)acetonitrile
Cat. No.:	B1592387

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An In-depth Technical Guide to **(2-Chloro-4-methoxyphenyl)acetonitrile**: Properties, Synthesis, and Applications

## Introduction

**(2-Chloro-4-methoxyphenyl)acetonitrile**, also known as 2-Chloro-4-methoxybenzeneacetonitrile, is a substituted aromatic nitrile with the chemical formula C<sub>9</sub>H<sub>8</sub>ClNO.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and chemical industries.[2] Its structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetonitrile moiety, provides multiple reactive sites, making it a versatile building block. The presence of the chloro and methoxy groups is particularly significant in drug discovery, as these substituents can modulate a molecule's physicochemical properties, metabolic stability, and binding interactions with biological targets.[3] This guide offers a detailed examination of its chemical properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

## Physicochemical Properties

The fundamental physicochemical properties of **(2-Chloro-4-methoxyphenyl)acetonitrile** are summarized below. These characteristics are crucial for designing synthetic routes, purification procedures, and formulation strategies.

Property	Value	Reference
CAS Number	170737-93-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> CINO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	181.62 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White or dark brown powder	<a href="#">[2]</a>
Melting Point	42-44 °C	<a href="#">[2]</a>
Boiling Point	300.7 ± 27.0 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.2 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Water Solubility	Insoluble	<a href="#">[2]</a>
Flash Point	135.7 ± 23.7 °C	<a href="#">[2]</a>
Vapor Pressure	0.001 mmHg at 25°C	<a href="#">[2]</a>
Refractive Index	1.536	<a href="#">[2]</a>
XLogP3	2.19	<a href="#">[2]</a>

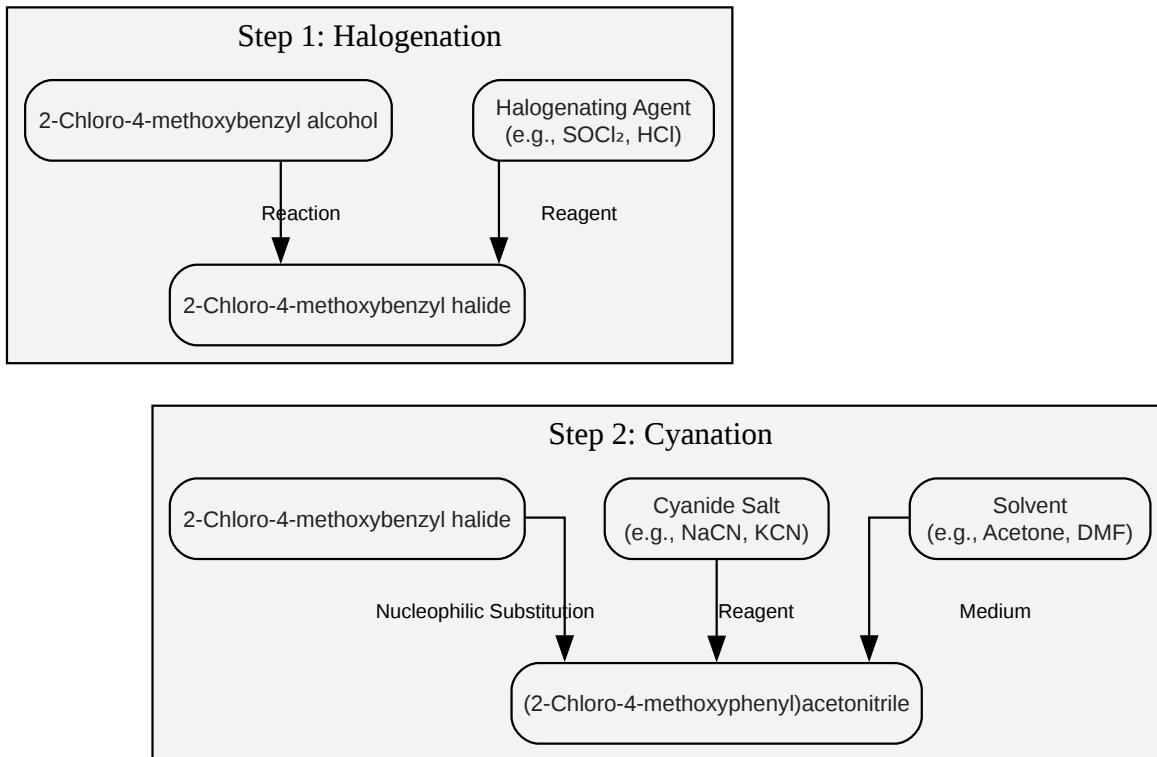
## Synthesis Methodologies

The synthesis of substituted phenylacetonitriles is a well-established process in organic chemistry. While a specific, peer-reviewed synthesis for **(2-Chloro-4-methoxyphenyl)acetonitrile** is not readily available, a general and highly effective method involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This approach is widely used for its efficiency and applicability to various substituted benzyl halides. [\[4\]](#)

## General Synthetic Workflow: Cyanation of a Benzyl Halide

The following protocol is a representative procedure adapted from established methods for similar compounds, such as the synthesis of p-methoxyphenylacetonitrile.[\[4\]](#) The key

transformation is the conversion of a 2-chloro-4-methoxybenzyl halide (e.g., chloride or bromide) to the desired nitrile.



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Caption: General two-step synthesis of **(2-Chloro-4-methoxyphenyl)acetonitrile**.

## Experimental Protocol: Synthesis via Benzyl Halide

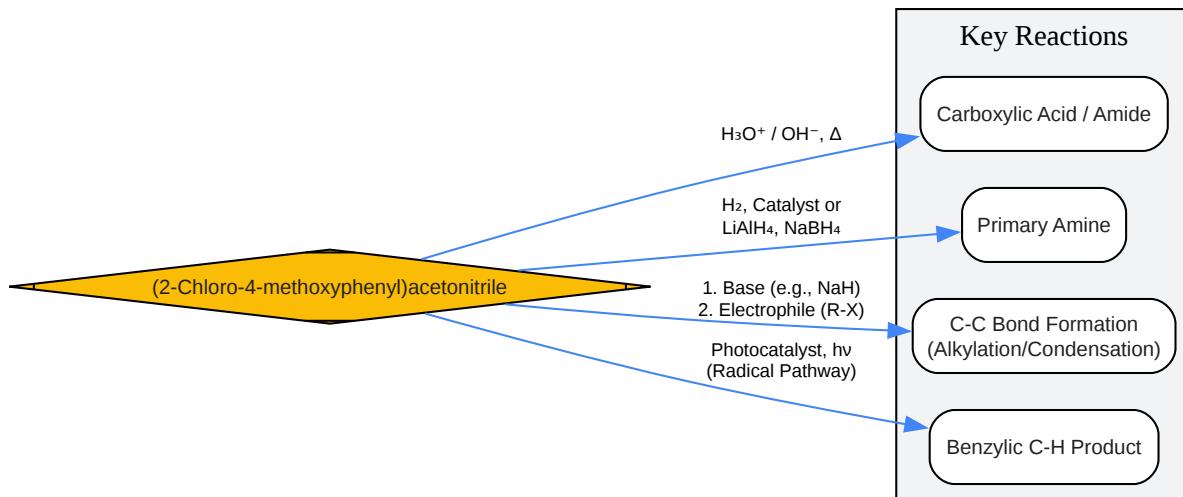
Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments. Work involving cyanide salts must be performed in a well-ventilated chemical fume hood with extreme caution.<sup>[4]</sup>

- Preparation of 2-Chloro-4-methoxybenzyl Chloride (Intermediate):
  - To a stirred solution of 2-chloro-4-methoxybenzyl alcohol in a suitable solvent (e.g., dichloromethane), add a halogenating agent (e.g., thionyl chloride) dropwise at 0 °C.

- Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
- Quench the reaction carefully with ice-water and separate the organic layer.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude benzyl chloride, which is often used immediately in the next step due to potential instability.[4]
- Synthesis of **(2-Chloro-4-methoxyphenyl)acetonitrile**:
  - In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide (NaCN) in an anhydrous polar aprotic solvent like DMF or acetone.[4][5]  
Causality: Anhydrous conditions are preferred to prevent the hydrolysis of the benzyl halide back to the alcohol and to minimize the formation of isonitrile byproducts.[4]
  - Add the crude 2-chloro-4-methoxybenzyl chloride solution dropwise to the stirred cyanide solution.
  - Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC).
  - Cool the reaction mixture to room temperature and filter to remove inorganic salts.
  - Remove the solvent by distillation under reduced pressure.
  - Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash thoroughly with water to remove any remaining cyanide salts.
  - Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate under vacuum.
  - Purify the crude product by column chromatography or recrystallization to obtain pure **(2-Chloro-4-methoxyphenyl)acetonitrile**.

## Key Reactions and Mechanistic Insights

The chemical reactivity of **(2-Chloro-4-methoxyphenyl)acetonitrile** is dominated by the nitrile functional group and the activated methylene bridge.



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Caption: Reactivity map for **(2-Chloro-4-methoxyphenyl)acetonitrile**.

- **Hydrolysis:** The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding carboxamide, while complete hydrolysis affords (2-chloro-4-methoxyphenyl)acetic acid, another important synthetic intermediate.
- **Reduction:** The nitrile can be reduced to the corresponding primary amine, 2-(2-chloro-4-methoxyphenyl)ethanamine. Common reducing agents include lithium aluminum hydride ( $\text{LiAlH}_4$ ) or catalytic hydrogenation ( $\text{H}_2$  with a metal catalyst like Pd, Pt, or Ni).
- **Alpha-Carbon Reactivity:** The protons on the carbon adjacent to the nitrile group ( $\alpha$ -carbon) are acidic ( $\text{pK}_a \approx 25-30$  in DMSO) and can be removed by a strong base (e.g.,  $\text{NaH}$ , LDA) to form a resonance-stabilized carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as alkylations with alkyl halides or condensation reactions with aldehydes and ketones.<sup>[6]</sup>

- Photocatalytic Decyanation: Modern synthetic methods have enabled the radical-mediated removal of the cyanide group. For instance, a photocatalytic approach using a diphenylboryl radical can selectively cleave the benzylic  $C(sp^3)$ –CN bond via an N-borylimidoyl radical intermediate, resulting in the formation of a new C-H bond.<sup>[7]</sup> This reaction is valuable for late-stage functionalization where removal of the nitrile is desired.<sup>[7]</sup>

## Applications in Research and Drug Development

Phenylacetonitrile derivatives are cornerstone intermediates in medicinal chemistry. The title compound, with its specific substitution pattern, holds potential in several areas.

- Scaffold for Bioactive Molecules: As a bulk drug intermediate, it provides a structural framework for building more complex molecules.<sup>[2]</sup> The nitrile group can be transformed into amines, amides, or carboxylic acids, which are common functional groups in active pharmaceutical ingredients (APIs).
- Intermediate for Anesthetic and CNS Agents: Related hydroxymethoxyphenylacetonitriles are documented as key intermediates in the synthesis of the intravenous anesthetic agent propanidid.<sup>[8]</sup> Furthermore, substituted phenylacetonitriles are critical for the synthesis of CNS-active drugs like the antidepressant Venlafaxine.<sup>[9]</sup>
- Role in Regenerative Medicine: Research has shown that certain phenylacetonitrile derivatives can act as small molecule inducers of Oct3/4, a key transcription factor for pluripotency.<sup>[10]</sup> This suggests a potential application for compounds derived from this scaffold in the field of induced pluripotent stem cells (iPSCs) and regenerative medicine.<sup>[10]</sup>
- Modulation of Pharmacokinetic Properties: The chloro and methoxy groups are frequently employed by medicinal chemists to fine-tune the properties of drug candidates.<sup>[3]</sup> A chlorine atom can block metabolic oxidation sites and enhance binding through halogen bonding, while a methoxy group can alter solubility and serve as a hydrogen bond acceptor.

## Safety and Handling

**(2-Chloro-4-methoxyphenyl)acetonitrile**, like other organic nitriles, requires careful handling due to its potential toxicity. The following information is synthesized from safety data sheets of structurally related compounds.<sup>[11][12][13][14]</sup>

- Hazard Identification:
  - Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[12][13][15]
  - Irritation: Causes skin irritation and serious eye irritation.[11][16] May cause respiratory irritation.[11][15]
  - Reactivity: Contact with strong acids can cause the release of highly toxic and flammable hydrogen cyanide (HCN) gas.[14]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12][13]
  - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[11][13]
  - Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[11] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
- Handling and Storage:
  - Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke when using this product.[17]
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
  - Store away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[12][13]
- First-Aid Measures:
  - If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[16][17]

- If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[11][12]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][12]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

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